3',4',5',5,7-Pentamethoxyflavone

Catalog No.
S580736
CAS No.
53350-26-8
M.F
C20H20O7
M. Wt
372.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4',5',5,7-Pentamethoxyflavone

CAS Number

53350-26-8

Product Name

3',4',5',5,7-Pentamethoxyflavone

IUPAC Name

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3

InChI Key

GIKVSFNAEBQLGB-UHFFFAOYSA-N

Synonyms

Tricetin pentamethyl ether; 3',4',5,5',7-Pentamethoxyflavone; 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
3',4',5',5,7-Pentamethoxyflavone (PMF) is a flavone compound found in the root of the plant Kaempferia parviflora, also known as Black Ginger. PMF has garnered attention in recent years due to its potential therapeutic properties in various fields of research and industry.
Flavonoids are a group of natural compounds, widely distributed in the plant kingdom, known for their diverse biological activities such as antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. Flavones are one of the main classes of flavonoids, containing a 2-phenylchromen-4-one skeleton. PMF is a pentamethoxyflavone, meaning it has five methoxy (-OCH3) groups attached to its structure.
PMF has a molecular formula of C19H16O6 with a molecular weight of 352.33 g/mol. Its melting point has been reported as 258-260°C. PMF is almost insoluble in water, but soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). In terms of its chemical properties, PMF has been demonstrated to have moderate stability at room temperature.
PMF can be synthesized through various methods, including extraction from Kaempferia parviflora, chemical synthesis, and microbial biotransformation. The most common method of PMF synthesis is through chemical synthesis, which involves a complex reaction mechanism that results in the formation of the flavone ring structure. Characterization of PMF can be done using various methods such as NMR, IR, MS, and UV-Vis spectroscopy.
Various analytical methods have been developed to analyze PMF, which include high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). These methods are used for measuring the purity of PMF and detecting any adulterants that may be present.
PMF has exhibited a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. PMF has been found to mitigate reactive oxygen species (ROS)-induced cell damage, which is implicated in various diseases, including cancer, Alzheimer's, and Parkinson's. Moreover, PMF has been found to exert anti-inflammatory effects, such as inhibiting the production of inflammatory cytokines, and suppressing inflammation-associated pathways.
PMF has demonstrated a relatively low toxicity profile in scientific experiments. In animal studies, doses of up to 2g/kg did not exhibit any acute toxicity. Moreover, PMF has exhibited low cytotoxicity to normal cells and tissues, indicating its potential as a safe therapeutic agent.
PMF has been evaluated extensively for its potential therapeutic applications in various fields of research, including cancer, diabetes, neurodegenerative diseases, and oxidative stress. PMF has been found to possess potent anticancer activity against various cancer cell lines, including leukemia, breast, colon, and lung cancer.
The current state of research on PMF highlights promising results, indicating its potential as a therapeutic agent. However, more research is necessary to fully understand its mode of action and unlock its potential in various fields of research and industry.
PMF has potential implications in various fields of research and industry, including medicine, cosmetics, and food. As a natural compound, PMF has garnered considerable attention as a potential alternative to synthetic drugs. PMF may potentially be used in the formulation of dietary supplements to combat oxidative stress and prevent various chronic diseases.
PMF's limitations include a relatively low solubility profile in water and moderate stability, affecting its potential use in formulations. Future directions of research should aim to: (1) investigate the in vivo anticancer activity of PMF using animal models, (2) explore the potential use of PMF in the treatment of neurodegenerative diseases, (3) evaluate its potential use as a cosmeceutical ingredient, and (4) optimize its formulation for greater bioavailability.

XLogP3

3

Wikipedia

3',4',5',5,7-Pentamethoxyflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
Ohtani, H., et al., Pharm. Res., 24, 1936 (2007)

Explore Compound Types